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Compound of Interest

Compound Name: (4-Phenoxyphenyl)methanol

Cat. No.: B189083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common chemical transformations of (4-
Phenoxyphenyl)methanol, a versatile building block in organic synthesis and medicinal

chemistry. The protocols are designed to be a practical guide for laboratory work, offering step-

by-step instructions for Williamson ether synthesis, esterification, and oxidation reactions.

Additionally, potential applications in drug discovery are highlighted with an illustrative signaling

pathway.

Chemical and Physical Properties of (4-
Phenoxyphenyl)methanol
(4-Phenoxyphenyl)methanol is a commercially available solid that serves as a key

intermediate in the synthesis of a variety of organic molecules.[1] Its structure, featuring a

reactive benzylic alcohol and a phenoxy group, allows for diverse functionalization.
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Property Value

Molecular Formula C₁₃H₁₂O₂

Molecular Weight 200.23 g/mol [2]

CAS Number 2215-78-3

Appearance Solid

Boiling Point 333.2 °C at 760 mmHg[1]

Experimental Protocols
The following protocols are adapted from established synthetic methodologies and are tailored

for reactions starting with (4-Phenoxyphenyl)methanol.

Williamson Ether Synthesis: Synthesis of 4-
Phenoxybenzyl Methyl Ether
The Williamson ether synthesis is a robust method for the preparation of ethers via an SN2

reaction between an alkoxide and a primary alkyl halide.[3][4][5][6]

Reaction Scheme:

(4-Phenoxyphenyl)methanol + CH₃I → 4-Phenoxybenzyl methyl ether

Experimental Protocol:

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, dissolve (4-Phenoxyphenyl)methanol (1.0 eq, 5.0 g, 25.0 mmol) in 50 mL

of anhydrous tetrahydrofuran (THF).

Deprotonation: To the stirred solution, carefully add sodium hydride (NaH, 60% dispersion in

mineral oil, 1.1 eq, 1.1 g, 27.5 mmol) portion-wise at 0 °C under an inert atmosphere (e.g.,

nitrogen or argon). Allow the mixture to stir at room temperature for 30 minutes.

Addition of Alkyl Halide: Add methyl iodide (CH₃I, 1.2 eq, 1.86 mL, 30.0 mmol) dropwise to

the reaction mixture.
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Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously

quench the excess NaH by the slow addition of water.

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50

mL). Wash the combined organic layers with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to afford the pure 4-phenoxybenzyl methyl ether.

Quantitative Data (Estimated):

Product Yield
¹H NMR (CDCl₃, 400
MHz) δ (ppm)

¹³C NMR (CDCl₃,
101 MHz) δ (ppm)

4-Phenoxybenzyl

methyl ether
~85-95%

7.38-7.28 (m, 4H),

7.12-7.00 (m, 5H),

4.45 (s, 2H), 3.40 (s,

3H)

157.8, 157.2, 133.5,

129.8, 129.6, 123.5,

119.0, 118.8, 74.5,

58.2

Esterification: Synthesis of 4-Phenoxybenzyl Acetate
Esterification of (4-Phenoxyphenyl)methanol can be readily achieved by reaction with an

acylating agent such as acetic anhydride in the presence of a base.[7][8][9][10][11]

Reaction Scheme:

(4-Phenoxyphenyl)methanol + (CH₃CO)₂O → 4-Phenoxybenzyl acetate

Experimental Protocol:

Reaction Setup: In a 100 mL round-bottom flask, dissolve (4-Phenoxyphenyl)methanol (1.0

eq, 5.0 g, 25.0 mmol) in 50 mL of dichloromethane (DCM).
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Addition of Base: Add triethylamine (Et₃N, 1.5 eq, 5.2 mL, 37.5 mmol) to the solution.

Addition of Acylating Agent: Add acetic anhydride ((CH₃CO)₂O, 1.2 eq, 2.8 mL, 30.0 mmol)

dropwise to the stirred solution at 0 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by TLC.

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium

bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purification: The crude product can be purified by recrystallization or column chromatography

if necessary.

Quantitative Data:

Product Yield
¹H NMR
(CDCl₃, 400
MHz) δ (ppm)

¹³C NMR
(CDCl₃, 101
MHz) δ (ppm)

Mass
Spectrum (EI)
m/z

4-Phenoxybenzyl

acetate
>90%

7.37-7.29 (m,

4H), 7.12-6.98

(m, 5H), 5.10 (s,

2H), 2.12 (s, 3H)

[12]

170.9, 157.6,

157.3, 131.2,

129.8, 129.7,

123.6, 119.2,

118.9, 66.2,

21.1[12]

242 (M+), 199,

183, 152, 77

Oxidation: Synthesis of 4-Phenoxybenzaldehyde
The selective oxidation of primary alcohols to aldehydes can be achieved using various

reagents. A mild and efficient method is the TEMPO-catalyzed oxidation using a co-oxidant.[2]

[13][14][15]
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Reaction Scheme:

(4-Phenoxyphenyl)methanol → 4-Phenoxybenzaldehyde

Experimental Protocol:

Reaction Setup: To a stirred solution of (4-Phenoxyphenyl)methanol (1.0 eq, 5.0 g, 25.0

mmol) in 100 mL of DCM, add (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.1 eq, 0.39

g, 2.5 mmol).

Addition of Co-oxidant: In a separate flask, prepare a solution of sodium hypochlorite

(NaOCl, household bleach, ~5%, 1.5 eq) and sodium bicarbonate (NaHCO₃, 1.5 eq) in water.

Add this solution dropwise to the reaction mixture at 0 °C.

Reaction: Stir the reaction vigorously at 0 °C for 1-2 hours, or until TLC indicates complete

consumption of the starting material.

Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

Combine the organic layers.

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous

Na₂SO₄, filter, and remove the solvent under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to yield 4-phenoxybenzaldehyde.

Quantitative Data:

Product Yield Melting Point
Refractive
Index (n20/D)

Mass
Spectrum (EI)
m/z

4-

Phenoxybenzald

ehyde

~90% 24-25 °C[16] 1.611[16]

198 (M+), 197,

169, 115, 77,

51[17]
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Application in Drug Discovery: Targeting Signaling
Pathways
Derivatives of (4-Phenoxyphenyl)methanol are of interest in drug discovery due to their

structural similarity to known bioactive molecules, including kinase inhibitors.[18][19][20][21]

The phenoxybenzyl scaffold can serve as a core for the development of inhibitors targeting

various signaling pathways implicated in diseases such as cancer.

Illustrative Signaling Pathway: The ERK/MAPK Pathway
The Extracellular signal-regulated kinase (ERK) pathway, a part of the Mitogen-Activated

Protein Kinase (MAPK) signaling cascade, is a crucial regulator of cell proliferation,

differentiation, and survival.[1][17][22][23][24] Dysregulation of this pathway is a common

feature in many cancers, making it an attractive target for therapeutic intervention.
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Caption: The ERK/MAPK signaling pathway and a potential point of inhibition.
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The diagram above illustrates a simplified ERK/MAPK signaling cascade. Growth factors bind

to Receptor Tyrosine Kinases (RTKs), initiating a phosphorylation cascade through RAS, RAF,

MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate transcription

factors, leading to changes in gene expression that promote cell proliferation and survival. A

hypothetical inhibitor derived from (4-Phenoxyphenyl)methanol could be designed to target a

key kinase in this pathway, such as MEK, thereby blocking the downstream signaling and

inhibiting cancer cell growth.

Experimental Workflow Visualizations
General Synthetic Workflow
The following diagram outlines a general workflow for the synthesis and purification of

derivatives from (4-Phenoxyphenyl)methanol.
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Caption: A generalized workflow for the synthesis of (4-Phenoxyphenyl)methanol derivatives.
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b189083?utm_src=pdf-body-img
https://www.benchchem.com/product/b189083?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This diagram illustrates the logical progression from a starting material to the identification of a

potential kinase inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b189083?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

